molecular formula C17H14ClN3O2 B11695008 1-(4-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

1-(4-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Cat. No.: B11695008
M. Wt: 327.8 g/mol
InChI Key: RRPWMCMVDAKDQQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chlorophenyl, dimethyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde, 3-nitroacetophenone, and hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Reduction: Formation of 1-(4-aminophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3,5-dimethyl-4-(3-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-(4-bromophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (dimethyl) groups on the pyrazole ring. This combination can lead to distinct electronic properties and reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C17H14ClN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3

InChI Key

RRPWMCMVDAKDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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